4-Benzylpiperazine-1-carboximidamide

Overview

Description

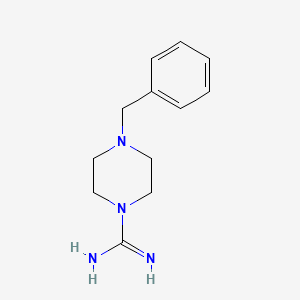

4-Benzylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C12H18N4. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a benzyl group attached to a piperazine ring, and a carboximidamide group.

Mechanism of Action

Target of Action

The primary target of 4-Benzylpiperazine-1-carboximidamide is the C1s protease . The C1s protease is a part of the classical complement pathway, which is a potent mechanism for initiating complement activity and is a driver of pathology in many complement-mediated diseases .

Mode of Action

This compound acts as a selective, competitive inhibitor of the C1s protease . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site .

Biochemical Pathways

The compound primarily affects the classical complement pathway . By inhibiting the C1s protease, it prevents the cleavage of the downstream components, C4 and C2, thereby disrupting the activation of the classical complement pathway .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c, suggesting that it may be sensitive to temperature for maintaining its stability .

Result of Action

The inhibition of the C1s protease and, consequently, the classical complement pathway by this compound can have significant effects at the molecular and cellular levels. It can potentially prevent the pathology driven by complement-mediated diseases .

Biochemical Analysis

Biochemical Properties

4-Benzylpiperazine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor . This inhibition affects the breakdown of monoamines, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to interact with the epigenetic regulator UHRF1, altering its function and impacting DNA methylation and histone modifications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to elevate extracellular levels of dopamine and serotonin, producing stimulatory and hallucinogenic effects . This compound also influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as MAO, inhibiting their activity and leading to increased neurotransmitter levels . Additionally, it interacts with the TTD groove of the UHRF1 protein, favoring its open conformation and altering its binding affinity to trimethylated histone H3 . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Short-term exposure to this compound has been shown to increase neural activation in specific brain regions, while long-term exposure may lead to alterations in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits stimulatory effects similar to amphetamines, enhancing locomotor activity and cognitive function . At higher doses, it can induce toxic effects such as seizures, renal toxicity, and acute psychosis . These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzyme CYP3A4, which facilitates its breakdown and elimination from the body . The compound’s metabolites can also interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboximidamide involves several methods, including:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

The Ugi reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines, leading to the formation of piperazine derivatives.

Intermolecular cycloaddition of alkynes bearing an amino group: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Benzylpiperazine-1-carboximidamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

- Benzylpiperazine

- Trimetazidine

- Ranolazine

- Aripiprazole

Biological Activity

4-Benzylpiperazine-1-carboximidamide, a derivative of piperazine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by a piperazine ring substituted with a benzyl group and a carboximidamide functional group. This structure contributes to its interaction with various biological targets.

The compound exhibits significant interactions with enzymes and receptors, influencing cellular processes. Key biochemical properties include:

- Enzyme Interactions : It interacts with guanidine-specific enzymes, facilitating the conversion of guanidine compounds into biologically active molecules.

- Cellular Effects : Alters cell signaling pathways, gene expression, and metabolism. It can activate or inhibit specific signaling cascades leading to changes in proliferation, differentiation, or apoptosis.

- Metabolic Pathways : Modulates enzyme activity involved in amino acid metabolism, impacting metabolite production and utilization.

The biological activity of this compound is mediated through several mechanisms:

- Binding Interactions : It binds to specific enzymes and receptors, modulating their activity. This can lead to alterations in neurotransmitter levels (e.g., serotonin and dopamine), affecting physiological processes.

- Gene Expression Modulation : The compound can interact with transcription factors, influencing the expression of target genes and altering cellular functions.

- Transport and Localization : Interactions with transporters facilitate its movement across cellular membranes, affecting its distribution and efficacy within tissues.

Case Studies

A review of clinical cases highlights the compound's effects when used recreationally or in combination with other substances:

- Toxicity Reports : A case series indicated that combinations of benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) resulted in dissociative symptoms and sympathomimetic toxicity. Patients presented with nausea and required conservative management .

- In Vitro Studies : Research on the cytotoxic effects of BZP and TFMPP mixtures demonstrated significant hepatotoxicity in primary rat hepatocytes. The study indicated that these compounds act additively to produce harmful effects despite individual safety at lower concentrations .

Comparative Analysis

The biological activity of this compound can be compared to other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methylpiperazine-1-carboximidamide | Methyl group instead of benzyl | Similar interactions but varied potency |

| 4-Phenylpiperazine-1-carboximidamide | Phenyl group substitution | Different receptor affinity |

Applications in Research

The compound is being explored for various applications:

- Chemistry : Used as a building block for synthesizing complex molecules.

- Biology : Investigated for antimicrobial and antiviral properties.

- Medicine : Potential therapeutic applications are under research, particularly as a drug candidate for various diseases.

Properties

IUPAC Name |

4-benzylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJKWWOHZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909700 | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-69-5, 105735-38-4 | |

| Record name | 4-(Phenylmethyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(guanidinoiminomethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7773-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.